

Application Notes and Protocols for Immunohistochemical Staining of FAM49B in Mouse Tissue

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Compound of Interest

Compound Name: *FAM49B (190-198) mouse*

Cat. No.: *B15614802*

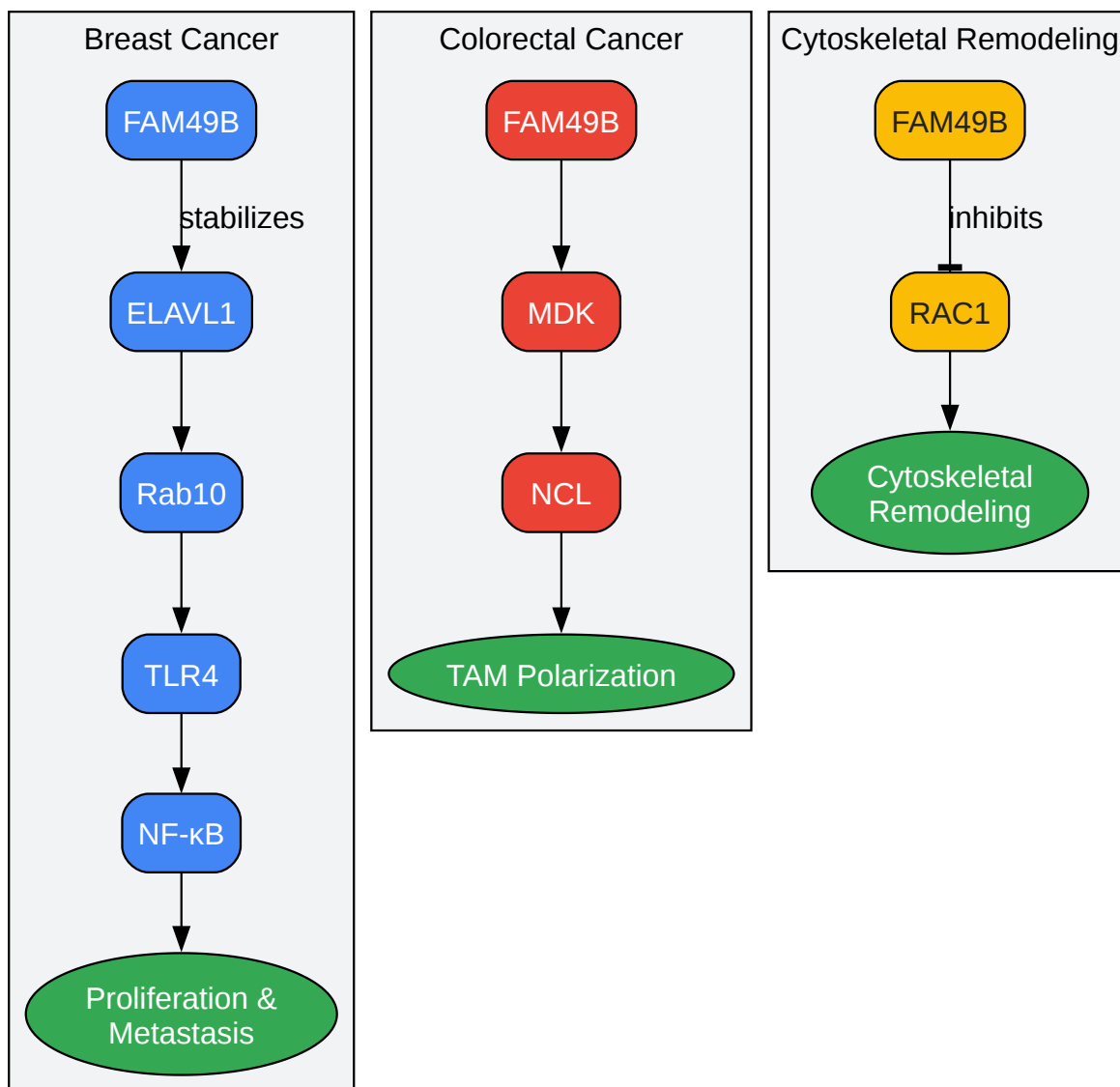
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Family with sequence similarity 49 member B (FAM49B) in mouse tissues. FAM49B, also known as CYRI-B, is a protein involved in regulating RAC1-driven cytoskeleton remodeling.[1] It has been implicated in various cellular processes, including cell proliferation, migration, and immune responses.[1] Dysregulation of FAM49B has been associated with cancer progression and metastasis, making it a protein of interest in drug development.[2][3]

FAM49B Signaling Pathways

FAM49B is involved in multiple signaling pathways. In breast cancer, FAM49B has been shown to stabilize ELAVL1 protein, which in turn regulates the Rab10/TLR4/NF-κB signaling pathway, promoting cancer cell proliferation and metastasis. In colorectal cancer, FAM49B is implicated in mediating tumor-associated macrophage polarization through the MDK-NCL signaling axis. [2] Furthermore, FAM49B interacts with RAC1 to negatively regulate its signaling, thereby influencing cytoskeletal remodeling.[1]

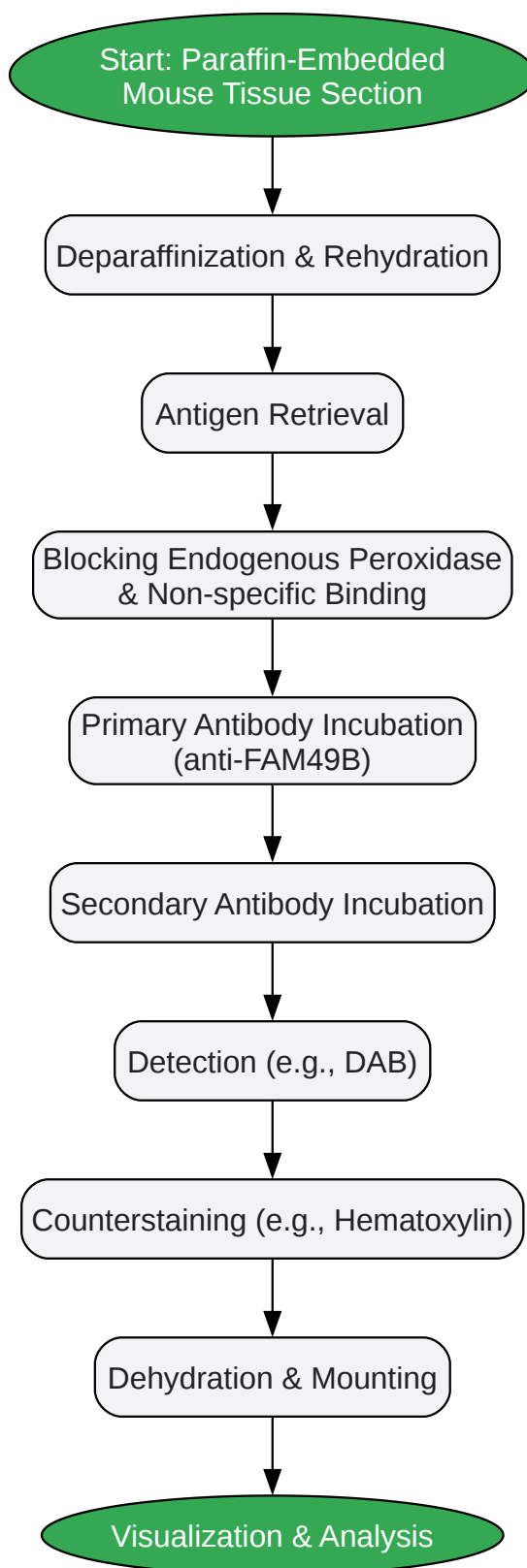


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Caption: Signaling pathways involving FAM49B in different cellular contexts.

Immunohistochemistry Experimental Workflow

The following diagram outlines the major steps for the immunohistochemical staining of FAM49B in mouse tissue.



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Caption: General workflow for immunohistochemistry of FAM49B in mouse tissue.

Quantitative Data Summary

The following table summarizes recommended conditions for commercially available anti-FAM49B antibodies suitable for use in mouse tissue.

Antibody	Manufacturer	Catalog Number	Recommended Dilution (IHC)	Antigen Retrieval
FAM49B Polyclonal Antibody	Proteintech	20127-1-AP	1:20 - 1:200	Heat-mediated with TE buffer (pH 9.0) or citrate buffer (pH 6.0)[1]
FAM49B Polyclonal Antibody	Thermo Fisher Scientific	PA5-52647	1:50 - 1:200	Not specified
Anti-FAM49B antibody	Abcam	ab121299	Not specified for mouse	Heat-mediated with citrate buffer (pH 6.0)[4]

Detailed Experimental Protocol for FAM49B IHC in Paraffin-Embedded Mouse Tissue

This protocol is a general guideline and may require optimization for specific mouse tissues and experimental conditions. It is based on the use of the Proteintech FAM49B Polyclonal Antibody (20127-1-AP).

Materials:

- Paraffin-embedded mouse tissue sections (4-5 μm) on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water

- Antigen Retrieval Buffer (TE buffer, pH 9.0 or Citrate buffer, pH 6.0)
- 3% Hydrogen Peroxide in methanol
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
- Primary Antibody: FAM49B Polyclonal Antibody (Proteintech, 20127-1-AP)
- Phosphate Buffered Saline (PBS)
- Biotinylated Goat Anti-Rabbit IgG secondary antibody
- Streptavidin-HRP conjugate
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene: 2 x 10 minutes.
 - Immerse in 100% ethanol: 2 x 5 minutes.
 - Immerse in 95% ethanol: 2 x 5 minutes.
 - Immerse in 70% ethanol: 2 x 5 minutes.
 - Rinse with deionized water.
- Antigen Retrieval:
 - Immerse slides in pre-heated Antigen Retrieval Buffer (TE buffer, pH 9.0, or Citrate buffer, pH 6.0).

- Heat in a microwave oven or water bath at 95-100°C for 15-20 minutes.
- Allow slides to cool to room temperature in the buffer for at least 20 minutes.
- Rinse slides with PBS (3 x 5 minutes).
- Blocking Endogenous Peroxidase:
 - Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
 - Rinse with PBS (3 x 5 minutes).
- Blocking Non-specific Binding:
 - Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
 - Dilute the FAM49B primary antibody (e.g., 1:100) in the blocking buffer.
 - Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with PBS (3 x 5 minutes).
 - Incubate sections with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.
- Detection:
 - Rinse slides with PBS (3 x 5 minutes).
 - Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
 - Rinse slides with PBS (3 x 5 minutes).

- Incubate sections with freshly prepared DAB substrate solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
- Stop the reaction by rinsing with deionized water.
- Counterstaining:
 - Counterstain with hematoxylin for 1-2 minutes.
 - Rinse with tap water.
 - "Blue" the sections in running tap water or a bluing reagent.
 - Rinse with deionized water.
- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanol (70%, 95%, 100%).
 - Clear in xylene.
 - Mount with a permanent mounting medium.
- Visualization and Analysis:
 - Examine the slides under a light microscope. FAM49B staining will appear as brown precipitate, while the nuclei will be stained blue. The subcellular localization and intensity of staining should be evaluated.

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References

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